molecular formula C18H16F3NO4 B3058848 L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- CAS No. 921623-47-4

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)-

Cat. No.: B3058848
CAS No.: 921623-47-4
M. Wt: 367.3 g/mol
InChI Key: NRAUMTNVPKCVGF-HNNXBMFYSA-N
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Description

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is a synthetic derivative of the amino acid L-phenylalanine. This compound is characterized by the presence of a phenylmethoxycarbonyl group and a trifluoromethyl group attached to the phenylalanine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- typically involves the protection of the amino group of L-phenylalanine using a phenylmethoxycarbonyl (Cbz) group. The trifluoromethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving protein synthesis and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical reactions and metabolic pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-nitrophenylester
  • L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-methyl ester

Uniqueness

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)14-8-6-12(7-9-14)10-15(16(23)24)22-17(25)26-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,22,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAUMTNVPKCVGF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624575
Record name N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921623-47-4
Record name N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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